Grandisin

Overview

Description

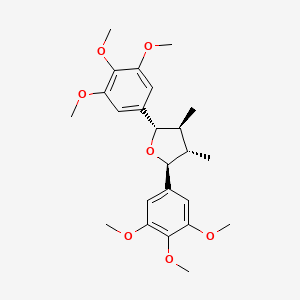

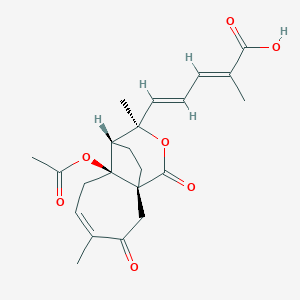

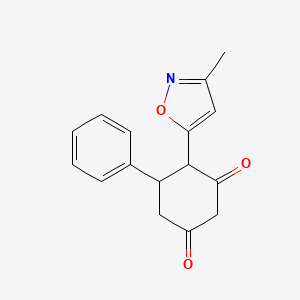

Grandisin is a tetrahydrofuran neolignan . It is a type of natural product that originated as secondary metabolites through the shikimic acid pathway . It has been found in plants like Piper solmsianum and Piper tectoniifolium Kunth . Grandisin exhibits a series of biological activities, including antitumoral properties .

Molecular Structure Analysis

The molecular formula of grandisin is C24H32O7 . It is a diaryltetrahydrofuran type neolignan . The absolute configuration of the molecule was determined by X-ray diffraction .Scientific Research Applications

Anticancer and Antitumor Properties : Grandisin displays cytotoxic, antitumor, and antiinflammatory activities, suggesting its potential as a cancer treatment agent. Studies have shown it induces apoptosis in leukemic cells and exhibits antitumoral properties in various models (Valadares et al., 2009); (Cortez et al., 2017).

Trypanocidal Activity : Grandisin has shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, highlighting its potential as an antiparasitic agent (Barth et al., 2015); (Ferreira et al., 2012).

Anti-inflammatory Properties : Grandisin has been identified for its antiinflammatory and antinociceptive activities, potentially useful in treating conditions like inflammation and rheumatism (Carvalho et al., 2010).

Metabolic Characterization and Drug Development : The metabolism of grandisin by human liver microsomes has been studied, an essential step in drug development. This includes investigating its kinetic properties and identifying metabolites (Barth et al., 2015).

Inhibition of Human Cytochrome P450 Enzymes : Grandisin is a competitive inhibitor of certain human cytochrome P450 enzymes, which is crucial for predicting drug interactions (Habenschus et al., 2017).

Drug Delivery System Development : There's ongoing research into developing effective drug delivery systems for grandisin, such as PLGA nanocapsules, to overcome limitations like low solubility (Stecanella et al., 2013).

Toxicity Studies : Preliminary in vitro studies have been conducted to estimate the acute oral systemic toxicity of grandisin and its major metabolite (Vieira et al., 2011).

Natural Source Identification : Piper tectoniifolium Kunth has been identified as a new natural source of bioactive (−)-grandisin, useful for large-scale production and as a template for drug development for vascular diseases (Marques et al., 2022).

Mechanism of Action

The antitumoral properties of grandisin were investigated using the Ehrlich ascites tumoural (EAT) model . Grandisin inhibited the growth of EAT cells, with IC50 values less than 0.25 μM . The activity of caspases increased in grandisin-treated cells . These results suggest that grandisin induces in-vitro cytotoxicity and antiangiogenic effects .

Future Directions

properties

IUPAC Name |

(2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPINJJOPURFFNV-WJWAULOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967805 | |

| Record name | Grandisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grandisin | |

CAS RN |

53250-50-3 | |

| Record name | Grandisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grandisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)

![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)

![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1201154.png)

![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)

![N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1201170.png)

![N,N-diethyl-2-[(3-thiophen-2-yl-7-isothiazolo[4,5-d]pyrimidinyl)thio]acetamide](/img/structure/B1201172.png)